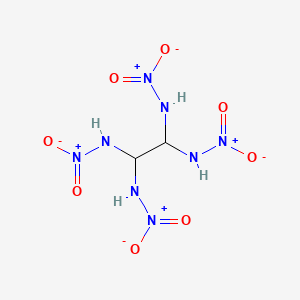

N-(1,2,2-trinitramidoethyl)nitramide

Description

N-(1,2,2-Trinitramidoethyl)nitramide is a high-nitrogen energetic compound characterized by multiple nitramide (-N-NO₂) and trinitramido (-N(NO₂)₃) functional groups. These moieties contribute to its high density, detonation velocity, and oxygen balance, making it a candidate for advanced propellants and explosives.

Properties

CAS No. |

117080-06-5 |

|---|---|

Molecular Formula |

C2H6N8O8 |

Molecular Weight |

270.12 g/mol |

IUPAC Name |

N-(1,2,2-trinitramidoethyl)nitramide |

InChI |

InChI=1S/C2H6N8O8/c11-7(12)3-1(4-8(13)14)2(5-9(15)16)6-10(17)18/h1-6H |

InChI Key |

GGVXMZNHTDJCFN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(N[N+](=O)[O-])N[N+](=O)[O-])(N[N+](=O)[O-])N[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,2-trinitramidoethyl)nitramide typically involves the nitration of precursor compounds. One common method includes the nitration of potassium dinitramide or ammonium dinitramide with nitronium tetrafluoroborate in acetonitrile at low temperatures . This reaction requires careful control of temperature and the use of an inert atmosphere to prevent decomposition of the reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale nitration reactors, precise temperature control systems, and safety protocols to handle the highly reactive and potentially hazardous materials involved.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,2-trinitramidoethyl)nitramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can lead to the formation of amines and other reduced nitrogen compounds.

Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions typically require controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure safety and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.

Scientific Research Applications

N-(1,2,2-trinitramidoethyl)nitramide has several scientific research applications:

Chemistry: It is used in the synthesis of other high-energy materials and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism by which N-(1,2,2-trinitramidoethyl)nitramide exerts its effects is primarily through its high reactivity and ability to release a significant amount of energy upon decomposition. The molecular targets and pathways involved include the rapid cleavage of nitrogen-oxygen bonds, leading to the formation of gaseous products and the release of energy. This makes it highly effective as an explosive or propellant component.

Comparison with Similar Compounds

Structural Analogues in Energetic Materials

Nitroimino-Containing Compounds

(3E,5E)-3,5-Dinitramide-ylidene-1,2,4-triazol-5(4H)-ylidene-nitramide (DNAT)

- Structure : Combines triazole and nitramide groups.

- Properties : High heat of formation (ΔHf) due to nitrogen-rich backbone; detonation velocity (VOD) ~9,200 m/s.

- Comparison : DNAT’s fused triazole system enhances stability compared to the ethyl-linked trinitramido group in the target compound, which may increase sensitivity .

N-(6-Azido-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-3-yl)nitramide (Compound 33)

- Structure : Tetrazine-triazole hybrid with azido and nitramide groups.

- Properties : VOD ~9,790 m/s; oxygen balance (OB) = 0%.

- Comparison : The tetrazine core provides superior thermal stability (>200°C) compared to the target compound’s aliphatic trinitramido chain, which may degrade at lower temperatures .

Nitramide Tautomers

- Five-Membered vs. Six-Membered Ring Nitramides

- Stability : Five-membered nitramides (e.g., structure I in ) are more thermodynamically stable than six-membered analogues (structure II) due to reduced ring strain.

- Sensitivity : Five-membered rings exhibit higher impact sensitivity, similar to the target compound’s trinitramidoethyl group, which likely increases reactivity .

Neonicotinoid Insecticides

- Imidacloprid (N-{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide)

Bioactive Triazinan Nitramides

- N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide

- Structure : Triazinan ring with chlorobenzyl and nitramide substituents.

- Properties : Melting point 165°C; exhibits antifungal and aphicidal activity.

- Comparison : The aromatic chlorobenzyl group improves thermal stability relative to the target compound’s nitroalkyl chain, which prioritizes explosive yield over biological activity .

Key Property Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.